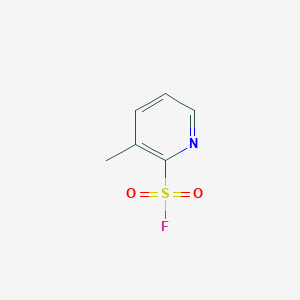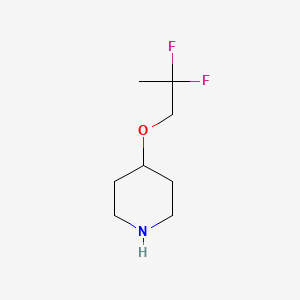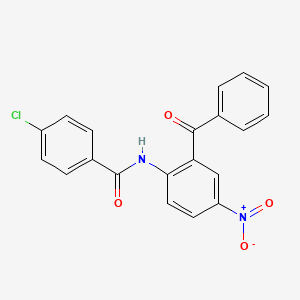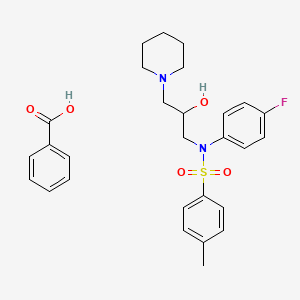
3-Methylpyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1785296-79-8 . Its IUPAC name is 3-methylpyridine-2-sulfonyl fluoride .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as 3-Methylpyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided an acid, which was then converted to acyl chloride and finally resulted in carboxaldehyde .Molecular Structure Analysis
The molecular structure of 3-Methylpyridine-2-sulfonyl fluoride can be represented by the InChI code: 1S/C6H6FNO2S/c1-5-3-2-4-8-6 (5)11 (7,9)10/h2-4H,1H3 .Chemical Reactions Analysis
Fluoropyridines, such as 3-Methylpyridine-2-sulfonyl fluoride, have received considerable attention due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
3-Methylpyridine-2-sulfonyl fluoride has a molecular weight of 175.18 . It is stored at a temperature of -10 degrees .Scientific Research Applications
Comprehensive Analysis of 3-Methylpyridine-2-sulfonyl Fluoride Applications
3-Methylpyridine-2-sulfonyl fluoride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Suzuki–Miyaura Coupling Reagent: 3-Methylpyridine-2-sulfonyl fluoride can be utilized in the Suzuki–Miyaura (SM) coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its role can be pivotal due to the mild and functional group tolerant reaction conditions, and the stable, readily prepared, and environmentally benign nature of organoboron reagents used in SM coupling .
Synthesis of Fluorinated Pyridines: This compound may serve as a precursor in the synthesis of fluorinated pyridines, which are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of a strong electron-withdrawing group like sulfonyl fluoride can influence the reactivity and selectivity of the fluorination reactions .
Biomolecular Applications: Sulfur (VI) fluorides, such as 3-Methylpyridine-2-sulfonyl fluoride, are valuable in biomolecular applications. They can be used to create compounds for medicinal chemistry and chemical biology, offering new avenues for discovery and challenges in these fields .
Organophosphorus Nerve-Agent Poisoning Treatment: The compound has potential use in synthesizing fluorine-containing pyridine aldoximes, which could be used for the treatment of organophosphorus nerve-agent poisoning. This application is significant due to the urgent need for effective treatments against chemical warfare agents .
Agricultural Product Development: In the search for new agricultural products with improved physical, biological, and environmental properties, 3-Methylpyridine-2-sulfonyl fluoride could be used to introduce fluorine atoms into lead structures, enhancing the activity and stability of agricultural chemicals .
Radiobiology Imaging Agents: The compound might be used in the preparation of
18F ^{18}F 18F
-substituted pyridines, which are of special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer .Safety and Hazards
Future Directions
The future directions for the research and application of 3-Methylpyridine-2-sulfonyl fluoride and similar compounds are promising. Fluoropyridines have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new synthetic methods for these compounds could open up new horizons for their use in various fields .
properties
IUPAC Name |
3-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZRNZGQYHMQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)


![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)



